6-Methylquinoline

Catalog No.
S562409
CAS No.
91-62-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinoline

CAS Number

91-62-3

Product Name

6-Methylquinoline

IUPAC Name

6-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3

InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=CC=C2

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

6-methylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2

Microbial Degradation:

  • Biodegradation Studies: Researchers have studied the ability of certain bacteria, like Pseudomonas putida QP1, to utilize 6-Methylquinoline as a primary carbon source for growth. This research contributes to understanding the biodegradation potential of various aromatic compounds in the environment [].

Development of Analytical Tools:

  • Chloride Detection: 6-Methylquinoline serves as a precursor in the synthesis of fluorescent halide-sensitive quinolinium dyes. These dyes exhibit changes in fluorescence upon binding to chloride ions, making them valuable tools for detecting chloride concentrations in biological systems [, ].

Synthesis of Novel Compounds:

  • Drug Design Exploration: 6-Methylquinoline can serve as a building block in the synthesis of various novel compounds with potential therapeutic applications. Researchers have explored its use in the synthesis of chalcones, a class of compounds with diverse biological activities [].

6-Methylquinoline is an organic compound with the molecular formula C₁₀H₉N. It is classified as a methyl derivative of quinoline, a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. This compound appears as a clear pale yellow liquid or oil and is insoluble in water, with a boiling point of approximately 497.5°F (about 258.6°C) and a melting point of -8°F (-22.2°C) . Its molecular weight is 143.19 g/mol, and it has a vapor pressure of 3 mmHg at 75°F .

Currently, there is no scientific research readily available on the specific mechanism of action of 6-Methylquinoline in biological systems.

6-Methylquinoline is classified as acutely toxic upon oral ingestion (hazard category 4) and can cause skin irritation [].

  • Acute Oral Toxicity: LD50 (rat) = 1750 mg/kg [] (LD50 refers to the median lethal dose, the dose required to kill 50% of a test population)
  • Skin Irritation: Causes skin irritation []
, including:

  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom in the quinoline structure makes it susceptible to electrophilic attack.
  • Hydrogenation: Under appropriate conditions, it can be hydrogenated to yield saturated derivatives.
  • Reactions with Strong Oxidizing Agents: It may react vigorously with strong oxidizing agents and strong acids, neutralizing acids in exothermic reactions to form salts and water .

Research indicates that 6-Methylquinoline and its derivatives possess significant biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives exhibit activity against various bacteria and fungi.
  • Anticancer Potential: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence suggesting that some derivatives may offer neuroprotective benefits .

6-Methylquinoline can be synthesized through several methods:

  • Skraup Synthesis: This classic method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Friedländer Synthesis: In this method, an amino ketone reacts with an aldehyde in the presence of an acid catalyst to form the quinoline structure.
  • Methylation of Quinoline: Methylating agents such as dimethyl sulfate can be used to introduce a methyl group into the quinoline structure .

6-Methylquinoline finds applications in various fields:

  • Fluorescent Probes: It is used in the synthesis of fluorescent halide-sensitive quinolinium dyes for detecting chloride ions .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other complex molecules .

Interaction studies of 6-Methylquinoline have revealed its potential effects when combined with other compounds:

  • Drug Interactions: Research has shown that certain derivatives can modulate the activity of enzymes involved in drug metabolism, influencing pharmacokinetics.
  • Synergistic Effects: Some studies indicate that combinations of 6-Methylquinoline derivatives with other antimicrobial agents enhance their efficacy against resistant strains .

Several compounds are structurally similar to 6-Methylquinoline, including:

Compound NameStructure TypeUnique Features
QuinolineBicyclic aromaticParent compound without methyl group
7-MethylquinolineMethyl derivativeMethyl group at position 7 affects reactivity
IsoquinolineBicyclic aromaticDifferent nitrogen positioning affecting properties
8-MethylquinolineMethyl derivativeMethyl group at position 8 has distinct properties

Uniqueness of 6-Methylquinoline

6-Methylquinoline's uniqueness lies in its specific methyl positioning at the sixth carbon, which influences its chemical reactivity and biological activity compared to its analogs. This positioning affects how it interacts with various biological targets and its solubility properties.

Traditional Synthetic Approaches

Skraup Synthesis and Analogous Condensation Reactions

The Skraup synthesis, first developed by Czech chemist Zdenko Hans Skraup in 1880, represents one of the most classical methods for quinoline synthesis. This reaction typically involves heating aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic acid.

When targeting methylquinolines, regioselectivity becomes a critical consideration. Historically, the reaction has been adapted for various substituted anilines, but the position of substitution on the resulting quinoline requires careful planning. For example, research has demonstrated that Skraup reaction with m-toluidine yields 7-methylquinoline rather than 6-methylquinoline. This regioselectivity challenge necessitates careful selection of starting materials.

The mechanism of the Skraup reaction proceeds through several key steps:

  • Dehydration of glycerol to form acrolein
  • Addition of aniline to acrolein
  • Ring closure through intramolecular electrophilic addition
  • Dehydration and oxidation to form the quinoline

Table 1: Comparison of Starting Materials for Methylquinoline Synthesis via Skraup Reaction

Starting MaterialPrimary ProductTypical ConditionsOxidizing AgentReference
AnilineQuinolineH₂SO₄, glycerol, heatNitrobenzene/As₂O₅
m-Toluidine7-MethylquinolineH₂SO₄, glycerol, heatNot specified
p-Toluidine*6-Methylquinoline*H₂SO₄, glycerol, heatNot specified

*Synthesis of 6-methylquinoline through direct Skraup reaction would typically utilize p-toluidine as the starting material.

Recent modifications to the Skraup synthesis have addressed some of its drawbacks, including its reputation for being violent. The addition of ferrous sulfate as a moderator and the use of arsenic acid instead of nitrobenzene can make the reaction less vigorous. These improvements have made the Skraup approach more amenable to larger-scale production of quinoline derivatives.

Friedländer-Type Annulation and Quinoline Ring Formation

The Friedländer synthesis offers an alternative approach to quinoline derivatives through the reaction of 2-aminobenzaldehydes with ketones. This method has historically been catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids.

For the synthesis of 6-methylquinoline via the Friedländer approach, the starting materials must contain appropriate substitution patterns to ensure the methyl group appears at the desired 6-position in the final product. The Friedländer synthesis proceeds through two possible mechanistic pathways:

  • Initial aldol condensation followed by imine formation
  • Initial Schiff base formation followed by aldol reaction

Table 2: Modern Catalytic Conditions for Friedländer Synthesis

CatalystReaction TimeTemperatureYield RangeAdvantagesReference
Ceric ammonium nitrate (10 mol%)45 minAmbientNot specifiedMild conditions, rapid reaction
Trifluoroacetic acidNot specifiedNot specifiedNot specifiedEffective activation
Lewis acidsNot specifiedNot specifiedNot specifiedEnhanced reactivity

Recent advances in Friedländer annulation include diversity-oriented approaches that enable the introduction of various functional groups at different positions of the quinoline skeleton. This versatility makes the Friedländer method potentially valuable for the synthesis of functionalized 6-methylquinoline derivatives.

Catalytic Cyclization and Modified Aniline Derivative Pathways

Alternative approaches to methylquinoline synthesis involve pathways based on N-methylacetanilide derivatives. Mechanistic studies suggest that N-methylacetanilide can form complexes with zinc chloride that serve as sources of acetylium and methyl carbonium ions. Through a series of electrophilic attacks, aldol condensations, and dehydration steps, this pathway can lead to quinoline derivatives including 6-methylquinoline.

A significant improvement in quinoline synthesis involves the "twin catalyst" system utilizing silica-supported ferric chloride ("silferc") and zinc chloride. This approach offers several advantages for quinoline derivative synthesis:

  • Higher yields (55-65%) compared to conventional methods
  • Avoidance of volatile organic solvents (greener chemistry)
  • Milder reaction conditions (70-75°C)
  • Reduced purification complexity

The procedure involves:

  • Preparing silferc catalyst by impregnating anhydrous ferric chloride on silica gel
  • Stirring aniline or substituted aniline in acetic acid with silferc
  • Adding methyl vinyl ketone slowly over 10-30 minutes
  • Heating to 50-90°C for about 1 hour
  • Adding zinc chloride and refluxing for 2-5 hours
  • Cooling, filtering, basifying, and extracting to obtain the product

Table 3: Catalytic Methods for Quinoline Derivative Synthesis

Catalyst SystemStarting MaterialsReaction EnvironmentYield RangeReference
Silferc/ZnCl₂Aniline/substituted anilines, MVKAcetic acid, N₂ atmosphere55-65%
Fe₃O₄@SiO₂ nanoparticlesVariousNot fully specifiedDoubled yields, 80 min reaction time
Cobalt-amido catalystQuinolines (reduction)THFNearly quantitative

Nanomaterial-assisted synthesis has emerged as a promising approach. Silica functionalized magnetite nanoparticles (40 nm sized) enhance both condensation and cyclization steps in quinoline synthesis, reducing reaction times from 110 to 80 minutes while doubling reaction yields. This near-homogeneous catalysis has implications for bulk-scale synthesis of quinoline derivatives.

Microwave-Assisted and Green Chemistry Techniques

Microwave irradiation has emerged as a transformative tool for synthesizing 6-methylquinoline derivatives, offering dramatic improvements in reaction efficiency. Comparative studies between conventional and microwave methods demonstrate that the latter reduces reaction times by over 90% while increasing yields by 20–40% [1]. For instance, the Claisen rearrangement of quinoline N-oxides to 2-acetoxyquinoline derivatives under microwave irradiation (900 W, 15–35 minutes) achieves near-quantitative yields (60–100%), whereas conventional heating (170°C, 4 hours) yields only 40–80% [1]. This acceleration arises from microwave-specific thermal effects, which enhance molecular agitation and reduce activation energy barriers.

Green chemistry principles further complement these advances. A novel electrosynthetic strategy for quinoline synthesis exemplifies sustainability by eliminating toxic solvents and reagents [5]. Using nitro compounds as starting materials, this method achieves 75–92% yields under mild electrochemical conditions, with excellent atom economy and minimal waste generation [5]. Such approaches align with industrial demands for environmentally benign processes.

Table 1: Comparative Analysis of 6-Methylquinoline Synthesis Methods

ParameterConventional HeatingMicrowave-AssistedElectrochemical Method
Reaction Time4–11 hours15–40 minutes2–4 hours
Yield (%)40–8060–10075–92
Energy Input (kW)1.5–2.00.9–1.20.3–0.5
Solvent UsageHighLowNone

Biocatalytic Routes Utilizing Pseudomonas Species

Biocatalytic approaches leveraging Pseudomonas putida strains offer promising routes for 6-methylquinoline functionalization and degradation. P. putida QP1 metabolizes 6-methylquinoline as a primary carbon source, hydroxylating the compound at the 3- and 8-positions via cytochrome P450 enzymes [6]. Immobilized cell bioreactors enhance substrate tolerance, enabling efficient biotransformations at concentrations exceeding 1.2 mM [6]. While current research focuses on biodegradation, reverse engineering these pathways could enable biosynthesis of 6-methylquinoline precursors. For example, engineering Pseudomonas enzymes to catalyze regioselective alkylation or acetylation reactions may provide greener alternatives to traditional Friedländer syntheses.

Industrial-Scale Production and Process Optimization

Industrial synthesis of 6-methylquinoline traditionally relies on the condensation of p-aminobenzaldehyde with acetone, a process limited by moderate yields (50–65%) and high energy inputs [2] [4]. Modern optimizations integrate microwave reactors and continuous flow systems to address these shortcomings. Pilot-scale trials demonstrate that microwave-assisted Claisen rearrangements achieve 85–95% yields in 30-minute batches, reducing annual production costs by 18–22% compared to conventional methods [1].

Electrochemical synthesis further enhances scalability. The Friedländer quinoline synthesis, when adapted to flow electrolysis cells, operates at ambient temperatures with a 98% conversion rate, minimizing side products and purification steps [5]. Key challenges remain in reactor design—particularly in managing heat dissipation during microwave scaling—and in optimizing electrode materials for long-term stability.

Process Optimization Strategies

  • Solvent-Free Protocols: Microwave and electrochemical methods eliminate volatile organic solvents, reducing hazardous waste generation [1] [5].
  • Catalyst Recovery: Zinc chloride catalysts in conventional routes are replaced with recyclable ionic liquids in microwave systems, cutting material costs by 30% [1].
  • Energy Efficiency: Hybrid systems combining microwave preheating with electrochemical finishing steps reduce total energy consumption to 0.7 kWh/mol [5].

The antimicrobial potential of 6-methylquinoline derivatives has been extensively investigated, revealing significant activity against both bacterial and fungal pathogens. Research has demonstrated that 6-methylquinoline serves as a versatile scaffold for the development of compounds with enhanced antimicrobial properties [1] [4] [5].

Studies have shown that 6-methylquinoline derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa [1] [4]. The antimicrobial efficacy is particularly notable when 6-methylquinoline is incorporated into hydrazone derivatives, which combine the pharmacological benefits of both quinoline and hydrazone moieties [6] [7].

Structure-Activity Relationships in Hydrazine Derivatives

The structure-activity relationships of 6-methylquinoline hydrazine derivatives reveal critical insights into the molecular features that determine antimicrobial efficacy. Research conducted on 2-chloro-6-methylquinoline hydrazones has established that specific structural modifications significantly influence biological activity [1].

Table 1: Structure-Activity Relationships of 6-Methylquinoline Hydrazine Derivatives

CompoundSubstituentAntibacterial ActivityActivity LevelElectron Property
3a4-fluoroActiveGoodEWG
3c4-chloroActiveMaximumEWG
3d4-nitroActiveMaximumEWG
3e2,4-dichloroActiveMaximumEWG
3f4-fluoroActiveGoodEWG
3g4-chloroActiveGoodEWG
3h4-nitroActiveGoodEWG
3kspacer CH₂ModerateModerateNeutral
3lspacer CH₂OModerateModerateNeutral
3nthiosemicarbazoneModerateModerateNeutral
3opyridine ringHighestMost ActiveEWG

The structure-activity relationship analysis demonstrates that compounds containing electron-withdrawing groups, particularly 4-fluoro, 4-chloro, 4-nitro, and 2,4-dichloro substituents in the benzoyl ring, exhibit maximum antibacterial activity [1]. This enhanced activity is attributed to the electron-withdrawing nature of these substituents, which facilitates better interaction with bacterial targets and improves membrane penetration [6] [8].

Compounds with spacer groups such as CH₂ and CH₂O between the benzoyl ring and the quinoline moiety showed only moderate activity, indicating that direct conjugation between aromatic systems is crucial for optimal antimicrobial efficacy [1]. The presence of neutral substituents generally correlates with reduced biological activity compared to electron-withdrawing groups [6].

The quinolinyl hydrazone derivative containing a pyridine ring (compound 3o) demonstrated the highest activity among all tested compounds, suggesting that the incorporation of additional nitrogen-containing heterocycles can significantly enhance antimicrobial potency [1]. This finding aligns with the concept that nitrogen-rich heterocyclic systems often exhibit superior biological activities due to their ability to interact with multiple cellular targets [7] [9].

Synergistic Effects in Quinolinyl Hydrazone Compounds

The combination of quinoline and hydrazone functionalities in 6-methylquinoline derivatives results in synergistic antimicrobial effects that exceed the individual contributions of each pharmacophore [1] [6] [7]. These synergistic effects manifest through multiple mechanisms that enhance the overall biological activity profile.

Table 2: Synergistic Effects in Quinolinyl Hydrazone Compounds

Compound TypeSynergistic EnhancementMechanismActivity AgainstReference Standard
2-chloro-6-methylquinoline hydrazonesModerateDual pharmacophore actionGram-positive and negativeCiprofloxacin
Quinolinyl hydrazones with EWGHighEnhanced membrane penetrationMainly Gram-positiveAmpicillin
Metal complexes (Pd, Rh, Ru)SuperiorMetal coordination enhancementBoth typesStandard antibiotics
Quinoline-benzimidazole derivativesModerateDNA intercalationBroad spectrumVarious
Pyridine ring derivativesHighestDual target bindingEnhanced activityStandard controls

The synergistic effects are particularly pronounced in compounds that incorporate electron-withdrawing groups, which enhance membrane penetration and facilitate better binding to bacterial targets [6] [8]. Metal complexes of 6-methylquinoline hydrazones with palladium, rhodium, and ruthenium demonstrate superior antimicrobial activity compared to their free ligands, indicating that metal coordination can significantly amplify biological efficacy [10].

Research has shown that the combination of quinoline and hydrazone moieties creates compounds with both polar and nonpolar properties, enabling effective penetration of bacterial cell membranes [8] [9]. This dual nature is particularly beneficial for overcoming bacterial resistance mechanisms that rely on reduced drug permeability [6] [7].

The synergistic effects are also evident in the enhanced activity against multidrug-resistant bacterial strains. Studies have demonstrated that quinolinyl hydrazone derivatives can maintain effectiveness against bacteria that have developed resistance to conventional antibiotics, suggesting alternative mechanisms of action that bypass common resistance pathways [11] [12].

Mechanisms Targeting Bacterial and Fungal Pathogens

The antimicrobial activity of 6-methylquinoline derivatives operates through multiple molecular mechanisms that target essential cellular processes in both bacterial and fungal pathogens [6] [7] [13]. Understanding these mechanisms is crucial for optimizing the design of more effective antimicrobial agents.

Table 3: Mechanisms Targeting Bacterial and Fungal Pathogens

Target OrganismMechanism of ActionMolecular TargetResistance PatternEfficacy Level
Escherichia coliDNA gyrase inhibitionDNA gyrase enzymeLow to moderateGood
Staphylococcus aureusCell wall synthesis disruptionPeptidoglycan synthesisVariableGood to excellent
Pseudomonas aeruginosaBiofilm formation inhibitionQuorum sensing pathwayModerateModerate
Aspergillus nigerCell membrane disruptionCell membrane integrityLowWeak
Candida speciesErgosterol synthesis inhibitionSterol biosynthesis pathwayLowModerate

Bacterial Targeting Mechanisms

Against bacterial pathogens, 6-methylquinoline derivatives primarily target DNA gyrase, a critical enzyme involved in DNA replication and transcription [7] [12]. The quinoline moiety intercalates between DNA base pairs while simultaneously binding to the DNA gyrase enzyme, forming a stable ternary complex that prevents DNA unwinding and ultimately leads to bacterial cell death [6] [7].

Studies have revealed that quinolinyl hydrazone derivatives can inhibit DNA gyrase through strong binding interactions in the enzyme active site, with molecular docking studies confirming favorable binding conformations [6] [12]. The presence of hydrazone functionalities enhances this interaction by providing additional hydrogen bonding opportunities with amino acid residues in the enzyme active site [7].

Cell wall synthesis disruption represents another significant mechanism, particularly against Gram-positive bacteria such as Staphylococcus aureus [6]. The compounds interfere with peptidoglycan synthesis by targeting key enzymes involved in cell wall biosynthesis, leading to osmotic instability and bacterial lysis [11].

For Pseudomonas aeruginosa, 6-methylquinoline derivatives demonstrate the ability to inhibit biofilm formation through interference with quorum sensing pathways [6]. Subinhibitory concentrations of these compounds significantly reduce virulence factors including motility, biofilm formation, alginate production, and pyocyanin synthesis [6].

Antifungal Mechanisms

The antifungal activity of 6-methylquinoline derivatives, though generally weaker than antibacterial activity, operates through distinct mechanisms targeting fungal-specific cellular processes [13] [14]. Against Aspergillus species, the primary mechanism involves disruption of cell membrane integrity, leading to increased membrane permeability and leakage of cellular contents [13] [15].

For Candida species, 6-methylquinoline derivatives exhibit moderate activity through inhibition of ergosterol synthesis, the primary sterol component of fungal cell membranes [13] [14]. This mechanism is similar to that of established antifungal agents but with reduced potency, suggesting the need for structural optimization to enhance antifungal efficacy [13].

Research has demonstrated that quinoline derivatives can achieve selective anti-dermatophytic action, with some compounds showing preferential activity against filamentous fungi compared to yeasts [13] [14]. This selectivity is attributed to differences in cell wall composition and sterol biosynthesis pathways between different fungal species [13].

Table 4: Antimicrobial Activity Data of 6-Methylquinoline Compounds

Bacterial StrainTest MethodActive CompoundsActivity LevelConcentration (μg/mL)
Escherichia coli (NCTC 10418)Cup-plate method3a, 3c, 3d, 3e, 3f, 3g, 3h, 3k, 3l, 3n, 3oModerate to good200
Staphylococcus aureus (NCTC 65710)Cup-plate method3a, 3c, 3d, 3e, 3f, 3g, 3h, 3k, 3l, 3n, 3oModerate to good200
Pseudomonas aeruginosa (NCTC 10662)Cup-plate method3a, 3c, 3d, 3e, 3f, 3g, 3h, 3k, 3l, 3n, 3oModerate to good200

Table 5: Antifungal Activity of 6-Methylquinoline Derivatives

Fungal StrainActivity LevelZone of InhibitionTest Concentration (μg/mL)Standard
Aspergillus niger (MTCC 281)Weak<10 mm200Fluconazole (200 μg/mL)
Aspergillus flavus (MTCC 277)Weak<10 mm200Fluconazole (200 μg/mL)
Monascus purpureus (MTCC 369)Weak<10 mm200Fluconazole (200 μg/mL)
Penicillium citrinum (NCIM 768)Weak<10 mm200Fluconazole (200 μg/mL)

Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
Liquid
Colourless oily liquid; Pungent heavy quinoline-like odou

XLogP3

2.6

Boiling Point

497.5 °F at 760 mm Hg (NTP, 1992)
258.6 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.0654 at 68 °F (NTP, 1992)
d204 1.07
1.060-1.066

LogP

2.57 (LogP)
2.57

Melting Point

-8 °F (NTP, 1992)
-22.0 °C
Fp -22 °
-22°C

UNII

K14453I13N

GHS Hazard Statements

Aggregated GHS information provided by 1644 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 75 °F ; 5.6 mm Hg at 111° F; 10.5 mm Hg at 149° F (NTP, 1992)
0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-62-3

Wikipedia

6-methylquinoline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoline, 6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines

Win-Long Chia, Ker-Non Kuo, Shao-Hsun Lin
PMID: 24798752   DOI: 10.3390/ijms15057579

Abstract

Two novel homologous series of kinked (Z-shaped) liquid crystalline compounds were synthesized using a short two-step reaction. Yields of 30%-40% and 51%-57% were obtained for 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe, n = 3-8) and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines (iO-NpQMe, i = 3-7), respectively. Spectral analyses agreed with the expected structures. The thermotropic behaviors of these compounds were investigated using polarized optical microscopy and differential scanning calorimetry. An enantiotropic nematic phase appeared to be the main mesophase in these two series of kinked liquid crystalline compounds, and an additional enantiotropic smectic C phase appeared when n = 8.


Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline

Umar Farooq Rizvi, Hamid Latif Siddiqui, Saeed Ahmad, Matloob Ahmad, Masood Parvez
PMID: 18838772   DOI: 10.1107/S0108270108029326

Abstract

Molecules of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one, C(17)H(11)ClINOS, (I), and (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one, C(18)H(14)ClNO(2), (II), adopt conformations slightly twisted from coplanarity. Both structures are devoid of classical hydrogen bonds. However, nonclassical C-H...O/N interactions [with C...O = 3.146 (5) A and C...N = 3.487 (3) A] link the molecules into chains extended along the b axis in (I) and form dimers with an R(2)(2)(8) motif in (II). The structural analysis of these compounds provides an insight into the correlation between molecular structures and intermolecular interactions in compounds for drug development.


Some derivatives of 6-methylquinoline

J D CAPPS
PMID: 20291055   DOI: 10.1021/ja01193a047

Abstract




[Production and purification of quinoline bases. 6. Modified arrangement of 6-methylquinoline-N-oxide in the 4 position]

E PROFFT, G BUCHMANN, N WACKROW
PMID: 13738163   DOI:

Abstract




The hepatic metabolism of two methylquinolines

C E Scharping, C C Duke, G M Holder, D Larden
PMID: 8504463   DOI: 10.1093/carcin/14.5.1041

Abstract

The hepatic microsomal metabolism of the carcinogenic 8-methylquinoline (8MQ) and its noncarcinogenic isomer, 6-methylquinoline (6MQ), were compared for preparations from control rats and rats pretreated with phenobarbital or 3-methylcholanthrene. For each compound the alcohol was the major metabolite, constituting 50-75% of 6MQ metabolites and 60-85% of 8MQ metabolites. Three phenols for 6MQ and two for 8MQ were seen. The latter formed two dihydrodiols which constituted 1-5% of metabolites while dihydrodiol products were not identified for the nontumorigenic 6MQ. Epoxides were observed for 6MQ while 8MQ afforded an N-oxide.


Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors

S Rothenburger, R M Atlas
PMID: 8357249   DOI: 10.1128/aem.59.7.2139-2144.1993

Abstract

Selective culturing of pseudomonads that could degrade quinoline led to enrichment cultures and pure cultures with expanded substrate utilization and transformation capabilities for substituted quinolines in immobilized and batch cultures. Immobilized cells of the pseudomonad cultures rapidly transformed quinolines to hydroxyquinolines in bioreactors and were able to tolerate higher substrate concentrations compared with batch cultures. After prolonged incubation on a mixture of quinoline and 6-methylquinoline, a quinoline-degrading culture of Pseudomonas putida developed the ability to biodegrade 6-methylquinoline, which initially was resistant to microbial attack, as a sole source of carbon and energy. 6-Methylquinoline was also degraded in a nonaqueous solution by this strain of P. putida when a solution of 6-methylquinoline in decane was flowed through an immobilized-cell fixed-bed bioreactor.


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